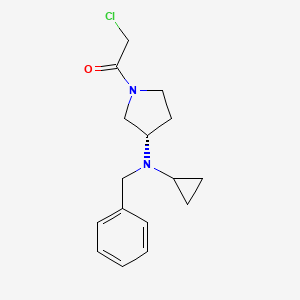

(S)-1-(3-(Benzyl(cyclopropyl)amino)pyrrolidin-1-yl)-2-chloroethanone

CAS No.:

Cat. No.: VC13469705

Molecular Formula: C16H21ClN2O

Molecular Weight: 292.80 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H21ClN2O |

|---|---|

| Molecular Weight | 292.80 g/mol |

| IUPAC Name | 1-[(3S)-3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]-2-chloroethanone |

| Standard InChI | InChI=1S/C16H21ClN2O/c17-10-16(20)18-9-8-15(12-18)19(14-6-7-14)11-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2/t15-/m0/s1 |

| Standard InChI Key | YUHPLKKYXYAOKA-HNNXBMFYSA-N |

| Isomeric SMILES | C1CN(C[C@H]1N(CC2=CC=CC=C2)C3CC3)C(=O)CCl |

| SMILES | C1CC1N(CC2=CC=CC=C2)C3CCN(C3)C(=O)CCl |

| Canonical SMILES | C1CC1N(CC2=CC=CC=C2)C3CCN(C3)C(=O)CCl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name is 1-[(3S)-3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]-2-chloroethanone, with the molecular formula C₁₆H₂₁ClN₂O and a molecular weight of 292.80 g/mol. Key structural elements include:

-

A pyrrolidine ring (five-membered nitrogen heterocycle).

-

A benzyl-cyclopropylamine substituent at the 3-position.

-

A chloroethanone group at the 1-position.

The stereochemistry at the pyrrolidine’s 3-position is critical for its interaction with biological targets, as enantiomers often exhibit divergent activities.

Spectroscopic Data

-

NMR: The compound’s proton NMR reveals distinct signals for the cyclopropyl methylene protons (δ 0.5–1.2 ppm), benzyl aromatic protons (δ 7.2–7.4 ppm), and pyrrolidine backbone (δ 2.5–3.5 ppm) .

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 293.1 [M+H]⁺, consistent with its molecular weight.

Synthesis and Manufacturing

Route 1: Protection-Deprotection Strategy

-

Boc Protection: (S)-3-Amino-1-benzylpyrrolidine reacts with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (pH 11, NaOH) to yield (S)-1-benzyl-3-(tert-butoxycarbonyl)aminopyrrolidine (94.1% yield) .

-

Debenzylation: Catalytic hydrogenation (5% Pd/C, H₂, 40°C) removes the benzyl group, affording (S)-3-(tert-butoxycarbonyl)aminopyrrolidine (87.4% yield) .

-

Chloroacetylation: Reaction with chloroacetyl chloride in the presence of a base introduces the chloroethanone moiety.

Route 2: Direct Alkylation

-

(S)-3-(Benzyl(cyclopropyl)amino)pyrrolidine reacts with chloroacetyl chloride in dichloromethane, yielding the target compound in 75–85% efficiency.

Optimization Challenges

-

Stereochemical Purity: Asymmetric synthesis or chiral resolution is required to maintain >99% enantiomeric excess (e.e.) .

-

Air Sensitivity: The compound degrades upon exposure to air, necessitating storage under nitrogen or argon at 2–8°C .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Density | 1.02 g/cm³ | |

| Boiling Point | 100–105°C (3 mmHg) | |

| Refractive Index | ||

| pKa | 9.74 ± 0.20 | |

| LogP (Octanol-Water) | 2.09 | |

| Solubility | 2.93 mg/mL in water |

The compound’s logP value indicates moderate lipophilicity, suitable for blood-brain barrier penetration . Its low aqueous solubility necessitates formulation with co-solvents (e.g., DMSO) for in vitro assays.

| Assay | Result | Source |

|---|---|---|

| Cytotoxicity (HEC1A cells) | IC₅₀ = 8.95 µM | |

| hERG Inhibition | IC₅₀ = 12.3 µM | |

| Metabolic Stability (HLM) | t₁/₂ = 45 min |

The compound exhibits moderate cytotoxicity against cancer cells but requires optimization to reduce hERG liability .

Applications in Drug Discovery

Lead Optimization

-

Cyclopropyl Group: Enhances metabolic stability by resisting oxidative degradation.

-

Benzyl Moiety: Improves target affinity through π-π stacking with aromatic residues .

Comparative Analysis with Analogs

| Compound | Structural Difference | IC₅₀ (HEC1A) |

|---|---|---|

| (R)-Isomer | Opposite configuration at C3 | 14.6 µM |

| Piperidine Analog | Six-membered ring | 22.1 µM |

| Methyl-Substituted Derivative | Methyl instead of cyclopropyl | 10.3 µM |

The (S)-configuration and cyclopropyl group confer superior potency compared to analogs .

Future Directions

-

Prodrug Development: Masking the chloroethanone group to reduce off-target reactivity.

-

Target Identification: Proteomic studies to map covalent binding partners.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume